![molecular formula C26H28N2O5 B2557896 1-(4-Isopropoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 846591-44-4](/img/structure/B2557896.png)
1-(4-Isopropoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(4-Isopropoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H28N2O5 and its molecular weight is 448.519. The purity is usually 95%.
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Scientific Research Applications
Photoluminescent Materials and Electronic Applications
Studies on π-conjugated polymers and copolymers containing chromeno[2,3-c]pyrrole derivatives have revealed their potential applications in the field of photoluminescent materials and electronic devices. For instance, polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (a structural motif similar to the queried compound) and 1,4-phenylene units have shown strong photoluminescence and higher photochemical stability compared to their saturated counterparts. These properties make them suitable for electronic applications, such as in the fabrication of thin films for electronic devices (Beyerlein & Tieke, 2000).
Electron Transport Layers in Solar Cells
The inclusion of diketopyrrolopyrrole (DPP) backbone, which shares structural similarity with chromeno[2,3-c]pyrrole derivatives, in the design of n-type conjugated polyelectrolytes has been explored for their application as electron transport layers in inverted polymer solar cells. These materials have demonstrated the ability to improve power conversion efficiency through enhanced electron mobility and conductivity, highlighting their significance in photovoltaic applications (Hu et al., 2015).
Organic Corrosion Inhibitors
Derivatives of 1H-pyrrole-2,5-dione, which are structurally related to the queried compound, have been investigated for their potential as organic corrosion inhibitors. These studies have demonstrated the effectiveness of such derivatives in inhibiting the corrosion of carbon steel in acidic environments, highlighting their potential industrial applications in corrosion protection (Zarrouk et al., 2015).
Synthesis of Heterocyclic Compounds
The reactivity of compounds containing morpholine and chromeno[2,3-c]pyrrole derivatives has been explored in the synthesis of heterocyclic compounds. For instance, reactions involving morpholino enamines have led to the efficient construction of complex heterocyclic systems, demonstrating the synthetic utility of these functionalities in the generation of diverse molecular architectures (Kobayashi et al., 2001).
properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-17(2)32-19-9-7-18(8-10-19)23-22-24(29)20-5-3-4-6-21(20)33-25(22)26(30)28(23)12-11-27-13-15-31-16-14-27/h3-10,17,23H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHKSHGUYREUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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